molecular formula C15H20N2O2 B5083074 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide CAS No. 959240-81-4

4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide

Cat. No.: B5083074
CAS No.: 959240-81-4
M. Wt: 260.33 g/mol
InChI Key: ANMQHLMGQKDYDK-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring, a benzamide moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, piperidine, is reacted with an appropriate acylating agent to form the piperidine derivative.

    Coupling with Benzamide: The piperidine derivative is then coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of hydroxyl derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions, such as halogenation or nitration, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The piperidine ring and benzamide moiety are known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving neurotransmitter regulation, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

  • 4-Methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide
  • 4-Methyl-N-[2-oxo-2-phenyl-1-phenylamino-ethyl]benzamide
  • 4-Methoxy-N-[2-oxo-2-phenyl-1-phenylamino-ethyl]benzamide

Comparison:

  • Structural Differences: The presence of different substituents on the piperidine or benzamide moiety can significantly alter the compound’s properties.
  • Biological Activity: Variations in the structure can lead to differences in biological activity, receptor binding affinity, and pharmacokinetics.
  • Uniqueness: 4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12-5-7-13(8-6-12)15(19)16-11-14(18)17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMQHLMGQKDYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228052
Record name 4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-81-4
Record name 4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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